LogP Differentiation: 4-Bromo-5-fluoro-2-nitroaniline vs. 4-Bromo-2-fluoro-5-nitroaniline
The calculated partition coefficient (LogP) of 4-bromo-5-fluoro-2-nitroaniline (XLogP3 = 2.4 ) is approximately 0.78 log units lower than that of its regioisomer 4-bromo-2-fluoro-5-nitroaniline (XLogP3 = 3.18 ). This difference arises from the altered spatial arrangement of the polar nitro group relative to the halogens. A lower LogP indicates reduced lipophilicity, which directly impacts membrane permeability predictions, organic/aqueous partitioning during synthesis workup, and chromatographic retention times in purification. For medicinal chemistry programs optimizing CNS penetration or systemic exposure, a 0.78 log unit shift can translate to a roughly 6-fold difference in predicted octanol/water partitioning.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Bromo-2-fluoro-5-nitroaniline (CAS 87547-06-6); XLogP3 = 3.18 |
| Quantified Difference | Δ LogP = -0.78 (target less lipophilic) |
| Conditions | XLogP3 computational prediction (PubChem-derived method) |
Why This Matters
Procurement of the correct regioisomer ensures consistent ADME property predictions and reproducible chromatographic purification steps in scale-up.
